2-Hydroxyheptadecan-4-one
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Overview
Description
2-Hydroxyheptadecan-4-one is an organic compound with the molecular formula C17H34O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyheptadecan-4-one can be achieved through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by hydrogenation using a catalyst like palladium on carbon to reduce the intermediate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyheptadecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Heptadecan-4-one or heptadecanoic acid.
Reduction: 2-Hydroxyheptadecan-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyheptadecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 2-Hydroxyheptadecan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxyheptadecan-4-ol: Similar structure but with an additional hydroxyl group.
Heptadecan-4-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Heptadecanoic acid: Contains a carboxylic acid group instead of the ketone and hydroxyl groups.
Uniqueness: 2-Hydroxyheptadecan-4-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
920298-97-1 |
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Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-hydroxyheptadecan-4-one |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16(2)18/h16,18H,3-15H2,1-2H3 |
InChI Key |
JOZATVRDFIFDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(C)O |
Origin of Product |
United States |
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